molecular formula C12H10BrClN2O B14914787 4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide

4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide

Cat. No.: B14914787
M. Wt: 313.58 g/mol
InChI Key: QIXKZLYROOHGIA-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a chlorobenzyl group, and a pyrrole ring, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide typically involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 2-chlorobenzylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane and a controlled temperature environment to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives, while reduction reactions can lead to the formation of pyrrolidine derivatives.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of N-(2-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives.

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of pyrrolidine derivatives.

Scientific Research Applications

4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(2-chlorobenzyl)-1,3-thiazol-2-ylbenzamide
  • 4-Bromo-N-(2-chlorobenzyl)benzenesulfonamide
  • 4-Bromo-N-(2-chlorobenzyl)-2-nitrobenzamide

Uniqueness

4-Bromo-N-(2-chlorobenzyl)-1h-pyrrole-2-carboxamide is unique due to its specific structural features, such as the combination of a bromine atom, a chlorobenzyl group, and a pyrrole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10BrClN2O

Molecular Weight

313.58 g/mol

IUPAC Name

4-bromo-N-[(2-chlorophenyl)methyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C12H10BrClN2O/c13-9-5-11(15-7-9)12(17)16-6-8-3-1-2-4-10(8)14/h1-5,7,15H,6H2,(H,16,17)

InChI Key

QIXKZLYROOHGIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CN2)Br)Cl

Origin of Product

United States

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